5-(2-Bromophenyl)pyrrolidine-2,4-dione
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Overview
Description
5-(2-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound characterized by a pyrrolidine ring substituted with a bromophenyl group at the 5-position
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 5-(2-bromophenyl)pyrrolidine-2,4-dione, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
It is known that pyrrolidine derivatives can have diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, as well as diverse enzyme inhibitory effects . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that pyrrolidine derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety, is directed by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Result of Action
It is known that pyrrolidine derivatives can have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)pyrrolidine-2,4-dione typically involves the reaction of 2-bromobenzaldehyde with succinimide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrolidine-2,4-dione structure. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrrolidine-2,4-dione derivatives.
Oxidation Products: Oxidized forms of the pyrrolidine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
5-(2-Bromophenyl)pyrrolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with fewer functional groups.
Pyrrolizine: A related heterocyclic compound with a fused ring system.
Uniqueness: 5-(2-Bromophenyl)pyrrolidine-2,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s reactivity and potential for forming diverse derivatives, making it a versatile tool in chemical research and drug development.
Properties
IUPAC Name |
5-(2-bromophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-4-2-1-3-6(7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCMCNSCWSYIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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